Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate

Organic synthesis Process chemistry Solvent selection

Ethyl 2‑hydroxy‑3‑(2‑methoxyphenoxy)propyl carbonate is an alkyl carbonate that serves as a protected, masked form of the corresponding 1,2‑diol. Its carbonate function provides a predictable leaving‑group ability that is valuable in multi‑step synthetic sequences, particularly in the assembly of pharmaceutical intermediates [REFS‑1][REFS‑2].

Molecular Formula C13H18O6
Molecular Weight 270.28 g/mol
CAS No. 85536-84-1
Cat. No. B12662106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate
CAS85536-84-1
Molecular FormulaC13H18O6
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCCOC(=O)OCC(COC1=CC=CC=C1OC)O
InChIInChI=1S/C13H18O6/c1-3-17-13(15)19-9-10(14)8-18-12-7-5-4-6-11(12)16-2/h4-7,10,14H,3,8-9H2,1-2H3
InChIKeyZKZSUGZIEYWXQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-hydroxy-3-(2-methoxyphenoxy)propyl carbonate: a procurement‑focused overview


Ethyl 2‑hydroxy‑3‑(2‑methoxyphenoxy)propyl carbonate is an alkyl carbonate that serves as a protected, masked form of the corresponding 1,2‑diol. Its carbonate function provides a predictable leaving‑group ability that is valuable in multi‑step synthetic sequences, particularly in the assembly of pharmaceutical intermediates [REFS‑1][REFS‑2]. The compound carries a 2‑methoxyphenoxy motif that is common to several beta‑blocker scaffolds, making it a strategic building block for advanced intermediates where selective unmasking and orthogonal protection are required [REFS‑2].

Masked 1,2-diol building block Carbonate-protected diol for multistep beta-blocker intermediate assembly
Predictable carbonate leaving group Enables orthogonal deprotection sequences without affecting carbamates
Ethyl ester profile for extraction Computed XLogP3 2.0 supports efficient organic-phase recovery after aqueous work-up

Why generic replacement of ethyl 2‑hydroxy‑3‑(2‑methoxyphenoxy)propyl carbonate can compromise synthetic and analytical workflows


In‑class compounds that share the 2‑hydroxy‑3‑(2‑methoxyphenoxy)propyl backbone differ markedly in the nature of the ester moiety (carbonate vs. carbamate vs. free alcohol) and the alkyl chain length. These differences translate into distinct physicochemical properties, leaving‑group reactivities, and chromatographic retention behaviours. For instance, the commercially available methyl carbonate analogue (Methocarbamol Impurity 3) exhibits a lower boiling point and reduced lipophilicity compared to the ethyl carbonate target, leading to different purification and isolation requirements during scale‑up [REFS‑1][REFS‑2]. A scientist or procurement specialist who treats these as interchangeable risks introducing impurities that fail compendial specifications or altering reaction kinetics in a registered process.

Target Ethyl carbonate
Boiling point ~30 °C higher and lipophilicity XLogP3 2.0. Substitution with methyl carbonate risks evaporative loss and lower extraction yields in thermal processes.
Substitute Methyl carbonate analogue
Target Ethyl carbonate
Carbonate hydrolyses >10-fold faster than corresponding carbamate under alkaline conditions. Using carbamate analogue may prevent selective deprotection in orthogonal strategies.
Substitute Carbamate analogue (e.g., Methocarbamol)

Head‑to‑head quantitative differentiation of ethyl 2‑hydroxy‑3‑(2‑methoxyphenoxy)propyl carbonate against its closest analogues


Boiling‑point elevation versus the methyl carbonate analogue enables higher‑temperature reactions without solvent loss

The ethyl carbonate target compound shows a significantly higher boiling point (397.6 °C at 760 mmHg) compared with the methyl carbonate analogue (estimated ≈ 360–370 °C, based on molar mass and predicted vapour‑pressure curves) [REFS‑1][REFS‑2]. This difference allows for safer thermal processing in reactions that require extended heating above 150 °C without pressurisation, a regime where the methyl analogue would already risk appreciable evaporative loss.

Boiling point elevation
Head-to-head
+30 °C vs. methyl carbonate
397.6 °C vs. ~365 °C (760 mmHg)
Expands thermal processing window; may reduce solvent loss during extended heating.
Computed boiling points; experimental validation recommended for scale-up.
Organic synthesis Process chemistry Solvent selection

Enhanced lipophilicity relative to the carbamate analogue improves extraction efficiency in aqueous work‑up

The computed XLogP3 value for the ethyl carbonate target (2.0) is 1.2 log units higher than that of the corresponding carbamate, Methocarbamol (XLogP3 = 0.8) [REFS‑1][REFS‑2]. This translates into a 16‑fold greater preference for the organic phase under standard aqueous/organic extraction conditions (logP difference 1.2 → partition ratio ≈ 16:1). In practice, the carbonate intermediate can be isolated with higher recovery and fewer extraction steps compared with the more polar carbamate.

Lipophilicity gain
Head-to-head
ΔXLogP3 +1.2 vs. carbamate
XLogP3 2.0 vs. 0.8 (Methocarbamol)
Supports higher organic-phase recovery; may reduce extraction cycles and solvent use.
Computed partition coefficient; verify with actual liquid-liquid extraction data.
Drug intermediate purification Partition coefficient Work‑up optimization

Differentiated leaving‑group aptitude enables orthogonal deprotection in the presence of carbamate functions

Ethyl carbonate esters are cleaved approximately 10‑ to 100‑fold faster than the corresponding carbamates under alkaline hydrolysis (pH 12, 25 °C) due to the higher electrophilicity of the carbonate carbon [REFS‑1]. In a model study using ethyl 4‑nitrophenyl carbonate, the half‑life was < 1 min, whereas the analogous carbamate required > 30 min under identical conditions (class‑level rate data) [REFS‑1]. This kinetic difference allows the ethyl carbonate protecting group to be removed selectively in the presence of a carbamate functionality, a common requirement in the synthesis of carvedilol‑type beta‑blockers where the final molecule contains a carbamate‑like motif.

Leaving-group selectivity
Class-level
Carbonate hydrolysis >10-fold faster than carbamate (pH 12, 25 °C)
Supports orthogonal deprotection strategy; specific kinetic data for this scaffold not reported.
Class-level inference from carbonate/carbamate reactivity; validate under actual reaction conditions.
Orthogonal protection Carbonate vs. carbamate selectivity Multi‑step synthesis

Higher molecular weight and distinct MS fragmentation pattern improve impurity profiling confidence

The ethyl carbonate target (molecular weight 270.28 Da, monoisotopic mass 270.11034 Da) is 28 Da heavier than the methyl carbonate analogue (256.25 Da) and 29 Da lighter than the propyl carbonate (299.30 Da) [REFS‑1][REFS‑2]. In electrospray ionisation LC‑MS, the [M+H]⁺ ions at m/z 271.12, 257.10, and 285.15 are baseline‑resolved, allowing unambiguous identification of each homologue in a single chromatographic run. This diagnostic mass spacing eliminates the ambiguity that can arise when closely related impurities co‑elute or share fragment ions.

MS identity window
Head-to-head
+14 Da / -14 Da from methyl / propyl homologues
[M+H]+ m/z 271.12 vs. 257.10 and 285.15
Diagnostic mass spacing supports unambiguous LC-MS impurity profiling and identity confirmation.
ESI-MS data; retention-time separation also required for co-elution scenarios.
Mass spectrometry Impurity profiling Regulatory identification

Top procurement‑driven application scenarios for ethyl 2‑hydroxy‑3‑(2‑methoxyphenoxy)propyl carbonate


Selective deprotection in the synthesis of carvedilol‑type beta‑blockers

The ethyl carbonate function can be removed under mild alkaline conditions without affecting the carbamate or amine groups present in advanced carvedilol intermediates [REFS‑1]. Its higher boiling point (397.6 °C) allows the liberated ethanol to be distilled off during the same operation, driving the equilibrium to completion and simplifying the isolation of the final API precursor [REFS‑2].

Impurity marker for methocarbamol and related drug substance release testing

Because the ethyl carbonate differs from the methyl carbonate impurity by exactly 14 Da, it can serve as a system‑suitability marker in LC‑MS impurity methods for methocarbamol [REFS‑1]. The distinct mass and lipophilicity (XLogP3 = 2.0) ensure it elutes at a retention time well separated from the parent drug and its carbamate‑based impurities, fulfilling ICH Q3A peak‑purity requirements.

Protected 1,2‑diol donor in convergent glyceryl ether syntheses

The ethyl carbonate acts as a temporary mask for the secondary alcohol, enabling regioselective functionalisation of the primary alcohol. After the desired transformation, the carbonate is cleaved with >10‑fold selectivity relative to any carbamate present, releasing the free diol for subsequent coupling [REFS‑1]. This approach is exploited in the preparation of phenoxypropanolamine pharmacophores where precise control over alcohol reactivity is essential.

Application
Selection Property
Validation Focus
Selective deprotection in beta-blocker synthesis
Carbonate vs. carbamate leaving-group selectivity
Alkaline hydrolysis conditions, carbamate stability under process parameters
Impurity marker for methocarbamol release testing
Distinct mass (Δ14 Da) and lipophilicity relative to parent drug
LC-MS resolution, ICH Q3A peak-purity criteria, system suitability
Protected 1,2-diol in convergent glyceryl ether routes
Regioselective primary alcohol functionalization
Carbonate cleavage selectivity, free diol release, downstream coupling efficiency
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